Englerin A

Catalog No.
S527159
CAS No.
1094250-15-3
M.F
C26H34O6
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Englerin A

CAS Number

1094250-15-3

Product Name

Englerin A

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N

SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

Englerin A

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

Description

The exact mass of the compound Englerin A is 442.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Research

Specific Scientific Field: Oncology, specifically renal cell carcinoma (RCC) research.

Summary: Englerin A has garnered significant attention due to its selective toxicity against RCCs. Researchers have explored its potential as an anticancer agent, particularly in the context of renal cancer treatment.

Methods and Experimental Procedures:

    Cell Culture: RCC cell lines are cultured in vitro.

    Englerin A Treatment: Cells are exposed to varying concentrations of Englerin A.

    Cytotoxicity Assays: Researchers assess cell viability using MTT or other cytotoxicity assays.

    Mechanistic Studies: Investigate the molecular pathways affected by Englerin A (e.g., ER stress, lipid metabolism).

Results and Outcomes:

Total Synthesis Studies

Specific Scientific Field: Organic chemistry, synthetic methodology.

Summary: Researchers have made significant progress in the total synthesis of Englerin A. The focus lies on developing efficient synthetic routes to access this complex molecule.

Methods and Experimental Procedures:

    Strategies: Various synthetic routes are explored, emphasizing the construction of the oxatricyclic ring system.

    Key Steps: Highlight the critical steps in each synthetic approach.

    Characterization: Analytical techniques (NMR, MS, etc.) are used to confirm the synthesized compound.

Results and Outcomes:

Englerin A is a naturally occurring guaiane sesquiterpene diester, primarily isolated from the plant Phyllanthus engleri. It is notable for its unique structural features, which include a complex bicyclic framework. Englerin A has garnered significant attention due to its potent biological activities, particularly its selective growth inhibition against various human renal cancer cell lines. Its chemical structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology .

Englerin A's anti-cancer properties are believed to be linked to its activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels []. These channels regulate calcium influx into cells. Englerin A triggers an influx of calcium ions, leading to cell death in renal cancer cells but having minimal impact on healthy cells []. Further research is needed to fully elucidate the detailed mechanism.

During its synthesis and modification. Key reactions include:

  • Cycloaddition Reactions: Englerin A can be synthesized through regio- and diastereoselective cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, which are crucial for constructing its bicyclic framework .
  • Functional Group Transformations: Various transformations, including reductions and oxidations, are employed to modify functional groups on the compound to enhance its biological activity or alter its pharmacokinetic properties .

Englerin A exhibits remarkable biological properties, particularly:

  • Anticancer Activity: It has shown potent and selective growth inhibition against multiple human renal cancer cell lines, including 786-O and ACHN cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
  • Selectivity: Its selectivity for renal cancer cells over normal cells makes it a promising candidate for targeted cancer therapies .

The synthesis of Englerin A has been achieved through various methods:

  • Total Synthesis: Several total synthesis approaches have been reported, utilizing different strategies:
    • Cycloaddition Strategies: The use of [5+2] cycloaddition reactions has been a prominent method in synthesizing Englerin A from simpler precursors .
    • Organocatalytic Methods: Some methods employ organocatalysis for asymmetric synthesis, enhancing the yield and selectivity of the desired enantiomer .
  • Formal Synthesis: Researchers have also reported formal syntheses that involve multiple steps to construct the core structure of Englerin A from commercially available starting materials .

Englerin A's applications are primarily focused on:

  • Cancer Research: Due to its potent anticancer properties, Englerin A is being studied as a potential therapeutic agent for renal cancer.
  • Pharmacological Studies: Its unique mechanism of action provides insights into new pathways for cancer treatment, making it valuable in drug discovery processes .

Studies on Englerin A's interactions with biological targets have revealed:

  • Cellular Mechanisms: Research indicates that Englerin A interacts with specific signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
  • Synergistic Effects: Investigations into combination therapies suggest that Englerin A may enhance the efficacy of other anticancer agents when used in conjunction with them .

Englerin A shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
Englerin BGuaiane sesquiterpeneAnticancer activity similar to Englerin ASlight structural variation
PhyllanthinLignanAntiviral and anticancer propertiesDifferent mechanism of action
CurcuminDiarylheptanoidAnti-inflammatory and anticancer effectsBroad-spectrum activity
Betulinic AcidTriterpeneInduces apoptosis in various cancer typesUnique pentacyclic structure

Englerin A stands out due to its specific selectivity for renal cancer cells and its unique bicyclic structure not found in many other compounds within this class.

The development of total synthesis routes to Englerin A has attracted significant interest from the synthetic chemistry community due to its complex tricyclic structure containing seven contiguous stereocenters and its promising biological activity [1] [2]. Since the first total synthesis reported in 2009, multiple research groups have developed innovative synthetic approaches to access this challenging natural product [3] [4] [5].

Christmann's Enantioselective Approach

The pioneering total synthesis of Englerin A was accomplished by Christmann and colleagues in 2009, representing the first successful enantioselective synthesis that established the absolute configuration of the natural product [1]. This groundbreaking work utilized trans,cis-nepetalactone, the psychoactive component of catnip, as the chiral starting material [1] [25]. The synthesis proceeded through 15 steps with an overall yield of 10.9 percent [1].

The key strategic elements of Christmann's approach included an epoxylactone rearrangement, a stereoselective Barbier-type allylation, ring-closing metathesis, and a transannular epoxide opening [2]. The choice of nepetalactone as starting material was particularly elegant, as it provided the requisite stereochemical information and represented a renewable resource that is more readily available than the natural source Phyllanthus engleri [25]. This synthesis not only confirmed the absolute configuration as 1R, 3aR, 4S, 5R, 7R, 8S, 8aR but also demonstrated that the plus-enantiomer was inactive at 1 micromolar concentration in A498 cells, while the synthetic minus-enantiomer exhibited an inhibitory concentration fifty value of 45 nanomolar [9].

Following their initial success, the Christmann group subsequently developed an improved synthesis of minus-Englerin A using citronellal as the starting material, which required synthesis of the unnatural minus-nepetalactone [6]. This modified approach further validated the synthetic methodology and provided access to larger quantities of the natural enantiomer for biological studies [6].

Chain's Concise Eight-Step Synthesis

Chain and colleagues reported the most efficient total synthesis of Englerin A in 2011, accomplishing the synthesis in just eight steps with an overall yield of 13 percent [31]. This approach represents the most concise route to the natural product and leverages simple carbonyl-enabled carbon-carbon bond formations as the key strategic elements [31].

The synthesis design focused on maximizing efficiency through convergent synthetic planning and minimizing the number of protecting group manipulations [31]. The route was specifically designed to be amenable to the production of diverse analogues for structure-function studies and determination of the mode of action [31]. While specific mechanistic details of individual transformations were not fully elaborated in the available literature, the overall strategy emphasized the use of readily available starting materials and reliable synthetic transformations.

The exceptional efficiency of this synthesis, measured both in terms of step count and overall yield, established a new benchmark for Englerin A synthesis and demonstrated that complex natural products can be accessed through carefully designed, streamlined synthetic sequences [31].

[4+3] Cycloaddition-Based Methodologies

The [4+3] cycloaddition reaction has emerged as a particularly powerful strategy for constructing the core tricyclic framework of Englerin A [3] [4] [5]. Multiple research groups have successfully employed variants of this transformation to access the challenging oxabicyclo[3.2.1]octane motif that defines the Englerin structure.

The Theodorakis group developed an enantioselective formal synthesis utilizing a rhodium-catalyzed [4+3] cycloaddition between furan and a chiral diazoester [3]. This approach provided access to the tricyclic scaffold in 15 steps with 5 percent overall yield from readily available starting materials [3] [4]. The key transformation involved the reaction of a disubstituted furan with a chiral diazoester under rhodium catalysis, followed by an intramolecular aldol condensation to establish the cyclopentene ring [3].

The Sun and Lin groups reported a collective total synthesis strategy that enabled access to multiple related natural products including Englerin A and B, orientalol E and F, and oxyphyllol [5]. Their approach utilized an organocatalytic [4+3] cycloaddition reaction as the central transformation, demonstrating the broad applicability of this methodology [5]. The synthesis was accomplished in 10-15 steps and represented the first total synthesis of orientalol E and oxyphyllol [5].

The Anada and Hashimoto research groups developed a unique asymmetric total synthesis employing a highly diastereo- and enantioselective carbonyl ylide cycloaddition [2] [40] [43]. Their approach utilized ethyl vinyl ether as the dipolarophile under catalysis by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] to construct the oxabicyclo[3.2.1]octane framework [2] [40]. The synthesis achieved good diastereoselectivity with an exo/endo ratio of 87:13 and high enantioselectivity of 95 percent enantiomeric excess for the exo-cycloadduct [40]. This 25-step synthesis from succinic anhydride proceeded in 5.2 percent overall yield [40] [43].

Additional [4+3] cycloaddition strategies have been explored by other research groups, including platinum-catalyzed [3+2] cycloaddition approaches [8]. The Iwasawa group reported a total synthesis of racemic Englerin A using an intermolecular [3+2] cycloaddition reaction of platinum-containing carbonyl ylide, achieving 16.2 percent yield in 14 steps [8].

Key Synthetic Intermediates and Challenges

The synthesis of Englerin A presents several significant challenges that have driven innovation in synthetic methodology [9] [27]. The most critical challenge involves the construction of the highly constrained oxabicyclo[3.2.1]octane core structure with precise stereochemical control [9] [16]. This tricyclic framework contains seven contiguous stereocenters that must be established with high fidelity [27].

The formation of the oxabicyclo[3.2.1]octane system has been successfully addressed through multiple approaches, with [4+3] cycloaddition reactions proving particularly effective [3] [4] [5]. These transformations allow for the rapid assembly of the complex ring system while establishing multiple stereocenters in a single operation [41]. Alternative approaches have utilized gold-catalyzed domino reactions, which have been employed by both the Ma and Echavarren groups to construct the tricyclic core [27].

Ring-closing metathesis has emerged as another critical transformation in several synthetic routes [4] [26]. However, this approach presents specific challenges related to substrate design and catalyst selection [4]. The formation of medium-sized rings through ring-closing metathesis requires careful optimization of reaction conditions to achieve efficient cyclization while avoiding competing processes [26] [28].

Stereochemical control throughout the synthetic sequence represents another major challenge [9] [29]. The establishment of the seven contiguous stereocenters requires careful planning of the synthetic route to ensure that stereochemical information is properly relayed throughout the molecule [29]. This has been addressed through the use of chiral starting materials, asymmetric catalysis, and stereospecific transformations [1] [2] [40].

The installation of the glycolate ester at the C9 position has proven to be a critical late-stage transformation [6] [9]. This functionality is essential for biological activity, and its installation requires selective esterification conditions that do not compromise the sensitive tricyclic framework [12]. Yamaguchi esterification conditions have been successfully employed for this transformation [14].

Gold-catalyzed cyclization reactions have required extensive optimization to achieve efficient conversion while maintaining stereochemical integrity [27]. The development of these transformations has necessitated careful screening of catalyst systems and reaction conditions to prevent formation of undesired regioisomers and side products [27].

Analog Development and Structure-Activity Relationships

The development of Englerin A analogues has been driven by the need to understand the molecular basis of its biological activity and to potentially improve upon its pharmaceutical properties [9] [10] [15]. Structure-activity relationship studies have revealed critical insights into the molecular requirements for biological activity and have identified several positions that are tolerant of modification [9] [15] [16].

Ester Functionalization Studies

The ester functionalities of Englerin A have been the subject of extensive modification studies, revealing critical structure-activity relationships [9] [12]. The glycolate ester at the C9 position has been identified as the most sensitive site for modification, with removal or alteration of this group leading to dramatic loss of biological activity [9] [12].

Englerin B, which lacks the glycolate ester entirely, is essentially inactive in biological assays, demonstrating the absolute requirement for functionality at this position [9] [12]. Englerin B acetate shows significantly reduced activity, being approximately 400-fold weaker than Englerin A, further confirming the importance of the specific glycolate structure [9]. The synthesis of 9-deoxyenglerin A by Maier confirmed these findings, showing 1000-fold reduced activity compared to the parent natural product [9].

Extensive modifications of the cinnamate ester have provided insights into the tolerance for structural variation at this position [9] [10]. Simple aromatic substitutions on the cinnamate have been shown to retain potency, with compounds containing specific substitution patterns maintaining nanomolar activity [9]. The 2′-chloroenglerin A analogue demonstrated selective and potent activity against kidney cancer cells with a growth inhibition fifty value of 28 nanomolar [9].

Replacement of the glycolate with other small esters has been explored, with the ability to accept hydrogen bonds appearing critical for success [9]. Epimeric glycinate esters have shown renal cell line selectivity, with one epimer being approximately 10-fold more potent than the other, highlighting the sensitivity of the glycolate position to very small structural changes [12].

The addition of ester functionality to the glycolate hydroxyl has yielded several compounds whose biological profiles closely mirror that of Englerin A with minimal loss of potency [12]. Surprisingly, larger esters that might be expected to be sterically incompatible showed efficacy comparable to smaller esters in biological assays [12].

The development of a glycolamide version of Englerin A has shown promise for improved pharmaceutical properties [9] [16]. While this modification resulted in reduced intrinsic activity against cancer cells, the glycolamide analogue demonstrated oral bioavailability in mice with substantially longer half-life compared to Englerin A administered intraperitoneally [9].

Core Skeleton Modifications

Modifications to the core tricyclic skeleton of Englerin A have provided valuable insights into the structural requirements for biological activity [9] [10] [15] [16]. The bridgehead isopropyl group at C7 has been identified as another critical position for biological activity [9] [15] [16].

Reduction of the isopropyl group to ethyl or methyl has resulted in rapid loss of potency, with the ethyl analogue showing an inhibitory concentration fifty of 950 nanomolar and the methyl analogue exhibiting 4.6 micromolar activity [9]. These results demonstrate the importance of the steric bulk at this position for maintaining biological activity [15] [16].

Conversely, expansion of the bridgehead substituent to larger groups has been more successful [10] [15] [16]. The cyclohexyl analogue has been reported to be equipotent with Englerin A, indicating that the C7 position can accommodate significantly larger substituents [9] [10]. Novel analogues with cyclopropyl, phenyl, and cyclohexyl substituents at the bridgehead position have been prepared and shown to maintain potent biological activity [10] [19].

The development of compounds with unsaturation in the cyclopentyl ring between C4 and C5 has provided access to unprecedented derivatives that are easier to synthesize [10] [19]. These analogues have shown high selectivity and growth-inhibitory activity in renal cancer cell lines, opening new synthetic pathways for accessing active compounds [10].

Core modifications involving the ester stereochemistry have yielded interesting results [9]. The synthesis of a compound with reversed ester stereochemistry at C9 maintained potent activity with an inhibitory concentration fifty of 48 nanomolar, while the corresponding free acid and methylene insertion analogues were inactive [9]. This finding suggests that specific geometric arrangements are required for biological activity.

The five-membered ring has proven to be relatively tolerant of structural modifications, indicating that this region is not subject to stringent steric constraints [9]. Various modifications to this ring system have been explored while maintaining biological activity, suggesting that the five-membered ring serves primarily as a scaffold to position the critical pharmacophoric elements.

The introduction of nitrogen-containing substituents at various positions has generally resulted in reduced biological activity [16]. Piperidine analogues and other nitrogen-containing modifications have shown weak or negligible activity, suggesting that the Englerin pharmacophore does not readily accommodate basic nitrogen functionality [16].

Synthetic ApproachResearch GroupYearStepsOverall Yield (%)Key Strategy
Enantioselective synthesisChristmann et al.20091510.9Nepetalactone starting material
Concise synthesisChain et al.2011813Carbonyl-enabled C-C formations
Gold-catalyzed approachMa et al.2010158.1Domino reaction from citronellal
Gold-catalyzed approachEchavarren et al.2010187Domino reaction from geraniol
[4+3] CycloadditionTheodorakis et al.2010155Rhodium-catalyzed formal synthesis
Carbonyl ylide approachAnada/Hashimoto et al.2015255.2Enantioselective cycloaddition
Compound/ModificationActivity (IC50/GI50)Key FindingReference Cell Line
Englerin A1-87 nMReference compoundA498
Englerin BInactiveGlycolate essentialA498
2′-Chloroenglerin A28 nMChlorination toleratedA498
9-Deoxyenglerin A1000-fold weakerC9 position criticalA498
Cyclohexyl analogue (C7)EquipotentLarger substituents toleratedA498
Ethyl substitution (C7)950 nMActivity decreasesA498
Methyl substitution (C7)4.6 μMFurther activity lossA498
Reversed ester48 nMEster geometry importantA498

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

442.23553880 g/mol

Monoisotopic Mass

442.23553880 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(-)-englerin A

Dates

Modify: 2023-08-15
1: Cheung SY, Henrot M, Al-Saad M, Baumann M, Muller H, Unger A, Rubaiy HN, Mathar I, Dinkel K, Nussbaumer P, Klebl B, Freichel M, Rode B, Trainor S, Clapcote SJ, Christmann M, Waldmann H, Abbas SK, Beech DJ, Vasudev NS. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A. Oncotarget. 2018 Jul 3;9(51):29634-29643. doi: 10.18632/oncotarget.25659. eCollection 2018 Jul 3. PubMed PMID: 30038709; PubMed Central PMCID: PMC6049859.
2: Rubaiy HN, Seitz T, Hahn S, Choidas A, Habenberger P, Klebl B, Dinkel K, Nussbaumer P, Waldmann H, Christmann M, Beech DJ. Identification of an (-)-englerin A analogue, which antagonizes (-)-englerin A at TRPC1/4/5 channels. Br J Pharmacol. 2018 Mar;175(5):830-839. doi: 10.1111/bph.14128. Epub 2018 Jan 25. PubMed PMID: 29247460; PubMed Central PMCID: PMC5811624.
3: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.
4: Morisaki K, Sasano Y, Koseki T, Shibuta T, Kanoh N, Chiou WH, Iwabuchi Y. Nazarov Cyclization Entry to Chiral Bicyclo[5.3.0]decanoid Building Blocks and Its Application to Formal Synthesis of (-)-Englerin A. Org Lett. 2017 Oct 6;19(19):5142-5145. doi: 10.1021/acs.orglett.7b02428. Epub 2017 Sep 27. PubMed PMID: 28952739.
5: Hagihara S, Hanaya K, Sugai T, Shoji M. Formal synthesis of englerin A utilizing regio- and diastereoselective [4+3] cycloaddition. J Antibiot (Tokyo). 2018 Feb;71(2):257-262. doi: 10.1038/ja.2017.91. Epub 2017 Aug 2. PubMed PMID: 28765590.
6: Batova A, Altomare D, Creek KE, Naviaux RK, Wang L, Li K, Green E, Williams R, Naviaux JC, Diccianni M, Yu AL. Englerin A induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma. PLoS One. 2017 Mar 15;12(3):e0172632. doi: 10.1371/journal.pone.0172632. eCollection 2017. PubMed PMID: 28296891; PubMed Central PMCID: PMC5351975.
7: Ludlow MJ, Gaunt HJ, Rubaiy HN, Musialowski KE, Blythe NM, Vasudev NS, Muraki K, Beech DJ. (-)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase. J Biol Chem. 2017 Jan 13;292(2):723-731. doi: 10.1074/jbc.M116.755678. Epub 2016 Nov 14. PubMed PMID: 27875305; PubMed Central PMCID: PMC5241745.
8: Nelson R, Gulías M, Mascareñas JL, López F. Concise, Enantioselective, and Versatile Synthesis of (-)-Englerin A Based on a Platinum-Catalyzed [4C+3C] Cycloaddition of Allenedienes. Angew Chem Int Ed Engl. 2016 Nov 7;55(46):14359-14363. doi: 10.1002/anie.201607348. Epub 2016 Oct 13. PubMed PMID: 27735111.
9: Rodrigues T, Sieglitz F, Somovilla VJ, Cal PM, Galione A, Corzana F, Bernardes GJ. Unveiling (-)-Englerin A as a Modulator of L-Type Calcium Channels. Angew Chem Int Ed Engl. 2016 Sep 5;55(37):11077-81. doi: 10.1002/anie.201604336. Epub 2016 Jul 8. PubMed PMID: 27391219; PubMed Central PMCID: PMC5042069.
10: Caropreso V, Darvishi E, Turbyville TJ, Ratnayake R, Grohar PJ, McMahon JB, Woldemichael GM. Englerin A Inhibits EWS-FLI1 DNA Binding in Ewing Sarcoma Cells. J Biol Chem. 2016 May 6;291(19):10058-66. doi: 10.1074/jbc.M115.701375. Epub 2016 Mar 9. PubMed PMID: 26961871; PubMed Central PMCID: PMC4858959.
11: Sourbier C, Scroggins BT, Ratnayake R, Prince TL, Lee S, Lee MJ, Nagy PL, Lee YH, Trepel JB, Beutler JA, Linehan WM, Neckers L. Englerin A stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality. Cancer Cell. 2013 Feb 11;23(2):228-37. doi: 10.1016/j.ccr.2012.12.007. Epub 2013 Jan 23. PubMed PMID: 23352416; PubMed Central PMCID: PMC3574184.
12: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2013 Aug 20;32:57. doi: 10.1186/1756-9966-32-57. Erratum in: J Exp Clin Cancer Res. 2014;33:95. PubMed PMID: 23958461; PubMed Central PMCID: PMC3765946.
13: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Erratum: renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2014 Dec 5;33:95. doi: 10.1186/s13046-014-0095-4. PubMed PMID: 25480670; PubMed Central PMCID: PMC4272799.
14: Kusama H, Tazawa A, Ishida K, Iwasawa N. Total Synthesis of (±)-Englerin A Using An Intermolecular [3+2] Cycloaddition Reaction of Platinum-Containing Carbonyl Ylide. Chem Asian J. 2016 Jan;11(1):64-7. doi: 10.1002/asia.201500935. Epub 2015 Oct 8. PubMed PMID: 26377511.
15: Hanari T, Shimada N, Kurosaki Y, Thrimurtulu N, Nambu H, Anada M, Hashimoto S. Asymmetric Total Synthesis of (-)-Englerin A through Catalytic Diastereo- and Enantioselective Carbonyl Ylide Cycloaddition. Chemistry. 2015 Aug 10;21(33):11671-6. doi: 10.1002/chem.201502009. Epub 2015 Jul 15. PubMed PMID: 26179743.
16: Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, Yeola S, Lao J, McPate M, Verkuyl JM, Marsh G, Sarber J, Amaral A, Bailey S, Lubicka D, Pham H, Miranda N, Ding J, Tang HM, Ju H, Tranter P, Ji N, Krastel P, Jain RK, Schumacher AM, Loureiro JJ, George E, Berellini G, Ross NT, Bushell SM, Erdemli G, Solomon JM. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015 Jun 22;10(6):e0127498. doi: 10.1371/journal.pone.0127498. eCollection 2015. PubMed PMID: 26098886; PubMed Central PMCID: PMC4476799.

Explore Compound Types